1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one
Overview
Description
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one is a chemical compound that features a benzoxazole ring fused to a piperidine ring, with a chloroethanone group attached
Preparation Methods
The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with piperidine-4-carboxylic acid and 1,3-difluorobenzene.
Formation of Benzoxazole Ring: The benzoxazole ring is formed by reacting 1,3-difluorobenzene with piperidine-4-carboxylic acid under specific conditions.
Attachment of Chloroethanone Group: The chloroethanone group is introduced through a substitution reaction involving appropriate halogen derivatives.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethanone group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, depending on the reagents and catalysts used.
Common reagents used in these reactions include halogen derivatives, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antimicrobial and anticancer drugs.
Biological Research: It is used in research related to enzyme inhibition and receptor binding studies, particularly in the context of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar benzoxazole-piperidine structure but with a fluorine substituent, which may alter its pharmacological properties.
1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine: This compound features a benzoxazole ring with a methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-chloroethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-9-13(18)17-7-5-10(6-8-17)14-16-11-3-1-2-4-12(11)19-14/h1-4,10H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKMRADGWGAUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215847 | |
Record name | 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851288-56-7 | |
Record name | 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851288-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101215847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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